![molecular formula C20H26N2O B496246 N-([1,1'-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B496246.png)
N-([1,1'-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine is a synthetic organic compound that features a biphenyl group and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction using a suitable halogenated precursor.
Final Assembly: The final step involves the coupling of the biphenyl and morpholine intermediates under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific receptors or enzymes, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-piperidinyl)propyl]amine: Similar structure but with a piperidine ring instead of a morpholine ring.
N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-pyrrolidinyl)propyl]amine: Contains a pyrrolidine ring.
Uniqueness
N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine is unique due to the presence of both the biphenyl group and the morpholine ring, which can confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C20H26N2O |
---|---|
Molekulargewicht |
310.4g/mol |
IUPAC-Name |
3-morpholin-4-yl-N-[(4-phenylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C20H26N2O/c1-2-5-19(6-3-1)20-9-7-18(8-10-20)17-21-11-4-12-22-13-15-23-16-14-22/h1-3,5-10,21H,4,11-17H2 |
InChI-Schlüssel |
HXFZWZOTNQYTKJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNCC2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1COCCN1CCCNCC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.